KSK213 - 1876429-73-0

KSK213

Catalog Number: EVT-272396
CAS Number: 1876429-73-0
Molecular Formula: C28H25N3O2S
Molecular Weight: 467.587
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
KSK213 is a potent inhibitor of Chlamydia trachomatis Infectivity (EC50 = 60 nM). KSK213 potently inhibited multiple serovars of C. trachomatis while not affecting the growth of key species from the commensal flora or host cell viability at 25 μM.
Overview

KSK213 is a novel compound developed as a potential therapeutic agent against Chlamydia trachomatis, a significant human pathogen responsible for various reproductive health issues. It belongs to the class of 2-pyridone amides, which have shown promise in disrupting bacterial virulence and transcriptional activity. The compound was designed to target specific molecular mechanisms within the pathogen, aiming to inhibit its ability to reproduce and infect host cells.

Source and Classification

KSK213 was developed through a collaborative research effort led by Carlos Núñez-Otero at Umeå University, focusing on enhancing the efficacy of existing treatments for Chlamydia trachomatis infections. The compound has been classified under antibacterial agents, specifically targeting intracellular pathogens. Its chemical formula is C28H25N3O2SC_{28}H_{25}N_{3}O_{2}S with a molecular weight of approximately 467.59 g/mol .

Synthesis Analysis

The synthesis of KSK213 involves a multi-step chemical process that typically includes:

  1. Starting Materials: The synthesis begins with readily available precursors that contain the necessary functional groups for the formation of the 2-pyridone structure.
  2. Reagents and Conditions: Various reagents are employed under controlled conditions, such as temperature and pH, to facilitate the formation of the desired compound while minimizing by-products.
  3. Purification: Following synthesis, KSK213 is purified using techniques such as chromatography to ensure high purity levels suitable for biological testing.

Specific technical details regarding the exact synthetic pathway are often proprietary but generally involve standard organic chemistry techniques.

Molecular Structure Analysis

KSK213's molecular structure is characterized by a complex arrangement of atoms that contribute to its biological activity. Key features include:

  • Core Structure: The compound contains a 2-pyridone ring, which is essential for its interaction with bacterial targets.
  • Functional Groups: Various functional groups attached to the core structure enhance its solubility and binding affinity to target molecules within Chlamydia trachomatis.

Data from spectral analyses (e.g., NMR, MS) confirm the identity and purity of KSK213, supporting its structural integrity for further studies .

Chemical Reactions Analysis

KSK213 undergoes specific chemical reactions that are critical for its mode of action against Chlamydia trachomatis. These reactions can be summarized as follows:

  • Binding Interactions: KSK213 binds to key proteins involved in transcription regulation within Chlamydia trachomatis, inhibiting their activity.
  • Resistance Mechanisms: Mutations in genes such as DEAD/DEAH RNA helicase and RNase III have been identified as mediators of resistance to KSK213, indicating that these proteins are direct targets of the compound .

The understanding of these reactions aids in optimizing KSK213's efficacy and overcoming potential resistance mechanisms.

Mechanism of Action

The mechanism through which KSK213 exerts its antibacterial effects involves:

  1. Inhibition of Transcription: KSK213 disrupts the transcriptional machinery of Chlamydia trachomatis, preventing the expression of essential genes required for bacterial development and replication.
  2. Impact on Developmental Forms: Progeny elementary bodies produced in the presence of KSK213 fail to differentiate into reticulate bodies, which are necessary for replication within host cells .
  3. Resistance Development: The emergence of resistant strains highlights the evolutionary pressure exerted by KSK213 on Chlamydia trachomatis, emphasizing the need for continuous monitoring and development of new derivatives .
Physical and Chemical Properties Analysis

KSK213 exhibits several notable physical and chemical properties:

  • Solubility: The compound is soluble in various organic solvents, which facilitates its application in laboratory settings.
  • Stability: KSK213 demonstrates stability under physiological conditions, making it suitable for potential therapeutic use.
  • Potency: It has shown high potency against Chlamydia trachomatis with an effective concentration (EC50) as low as 20 nM, indicating its potential efficacy in clinical settings .
Applications

KSK213 is primarily investigated for its potential applications in treating Chlamydia trachomatis infections. Its novel mechanism of action positions it as a promising candidate for further development into a therapeutic agent. Research efforts are focused on:

  • Clinical Trials: Evaluating KSK213's safety and efficacy in human subjects.
  • Drug Development: Optimizing the chemical structure to enhance potency and reduce toxicity.
  • Broader Antibacterial Applications: Exploring its effectiveness against other pathogens exhibiting similar resistance mechanisms.
Introduction to Chlamydia trachomatis and Therapeutic Challenges

Pathobiology of Chlamydia trachomatis Infections

Developmental Cycle: Elementary Bodies (EBs) vs. Reticulate Bodies (RBs)

Chlamydia trachomatis (Ct) is an obligate intracellular Gram-negative bacterium with a biphasic developmental cycle alternating between two functionally distinct forms: the infectious Elementary Body (EB) and the replicative Reticulate Body (RB). The infectious cycle initiates when metabolically inert, spore-like EBs (∼300 nm diameter) attach to host epithelial cells via the major outer membrane protein (MOMP), triggering receptor-mediated endocytosis [2] [3] [9]. Within the membrane-bound inclusion vacuole, EBs undergo differentiation into RBs (∼1,000 nm diameter) within 8–12 hours post-infection. Unlike the osmotically stable EBs, RBs are metabolically active but non-infectious, utilizing host ATP for binary fission. Approximately 48–72 hours post-infection, RBs asynchronously redifferentiate into EBs, culminating in host cell lysis or extrusion to release infectious progeny [3] [9]. This developmental strategy enables immune evasion and establishes persistent infections, as Ct can remain dormant within host cells for extended periods.

Virulence Mechanisms and Host-Pathogen Interactions

Ct employs sophisticated virulence strategies to manipulate host cellular processes. The type III secretion system (T3SS) injects effector proteins (e.g., Inc proteins) that: (1) inhibit phagolysosomal fusion, (2) sequester lipid droplets for bacterial membrane synthesis, and (3) neutralize host apoptosis pathways [3] [9]. Serovar-specific variations in MOMP (encoded by ompA) dictate tissue tropism: serovars A–C cause ocular trachoma; D–K drive urogenital infections; and L1–L3 cause invasive lymphogranuloma venereum (LGV) [2] [9]. Crucially, Ct subverts glucose metabolism by upregulating host glucose transporters (GLUT1), diverting glucose-6-phosphate for glycogen accumulation in the inclusion—a process detectable by iodine staining [3]. This metabolic hijacking supports RB proliferation and is exploited by some anti-chlamydial compounds.

Limitations of Current Antibiotic Therapies

Broad-Spectrum Antibiotics and Commensal Flora Disruption

First-line antibiotics like azithromycin (macrolide) and doxycycline (tetracycline) exhibit broad-spectrum activity, causing collateral damage to commensal microbiomes. Azithromycin accumulates in phagocytes and mucosal tissues, eliminating beneficial Lactobacillus spp. in the vaginal microbiota. This depletion elevates vaginal pH, increasing susceptibility to secondary infections like bacterial vaginosis and Candida overgrowth [3] [6]. Doxycycline disrupts gut microbiota by inhibiting proteobacteria and bacteroidetes, facilitating colonization by antibiotic-resistant enterococci and Clostridioides difficile [6]. Such dysbiosis is particularly problematic in asymptomatic screening programs, where overtreatment of self-resolving infections occurs in ∼30% of cases [2] [10].

Emergence of Antibiotic Resistance in C. trachomatis and Co-Infecting Pathogens

Although Ct resistance to macrolides and tetracyclines remains rare, antibiotic selection pressure drives resistance in co-pathogens. Azithromycin treatment for Ct:

  • Selects for macrolide-resistant Mycoplasma genitalium (up to 50% prevalence in some regions) [3]
  • Induces resistance in Streptococcus pneumoniae during trachoma mass drug administration [3]
  • Shows reduced efficacy (74% cure rate) for rectal Ct compared to doxycycline (100%) due to poor tissue penetration and altered gut microbiota [6] [10]. Additionally, Ct persistence following sublethal antibiotic exposure promotes aberrant bodies—morphologically abnormal forms that resist eradication and facilitate chronic inflammation leading to tubal fibrosis and infertility [2] [9].

Properties

CAS Number

1876429-73-0

Product Name

KSK213

IUPAC Name

6-amino-8-cyclopropyl-7-(naphthalen-1-ylmethyl)-5-oxo-N-phenyl-2,3-dihydro-5H-thiazolo[3,2-a]pyridine-3-carboxamide

Molecular Formula

C28H25N3O2S

Molecular Weight

467.587

InChI

InChI=1S/C28H25N3O2S/c29-25-22(15-19-9-6-8-17-7-4-5-12-21(17)19)24(18-13-14-18)28-31(27(25)33)23(16-34-28)26(32)30-20-10-2-1-3-11-20/h1-12,18,23H,13-16,29H2,(H,30,32)

InChI Key

MCGQUSRJFYNODH-UHFFFAOYSA-N

SMILES

NC(C(N(C(C(NC1=CC=CC=C1)=O)CS2)C2=C3C4CC4)=O)=C3CC5=CC=CC6=C5C=CC=C6

Solubility

Soluble in DMSO

Synonyms

KSK213; KSK-213; KSK 213.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.